2-(4-Bromophenyl)piperazine 2-(4-Bromophenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 105242-07-7
VCID: VC20747622
InChI: InChI=1S/C10H13BrN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2
SMILES: C1CNC(CN1)C2=CC=C(C=C2)Br
Molecular Formula: C10H13BrN2
Molecular Weight: 241.13 g/mol

2-(4-Bromophenyl)piperazine

CAS No.: 105242-07-7

Cat. No.: VC20747622

Molecular Formula: C10H13BrN2

Molecular Weight: 241.13 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)piperazine - 105242-07-7

Specification

CAS No. 105242-07-7
Molecular Formula C10H13BrN2
Molecular Weight 241.13 g/mol
IUPAC Name 2-(4-bromophenyl)piperazine
Standard InChI InChI=1S/C10H13BrN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2
Standard InChI Key ZXWFFOCOSVMOPB-UHFFFAOYSA-N
SMILES C1CNC(CN1)C2=CC=C(C=C2)Br
Canonical SMILES C1CNC(CN1)C2=CC=C(C=C2)Br

Introduction

Overview of 2-(4-Bromophenyl)piperazine

2-(4-Bromophenyl)piperazine is a chemical compound belonging to the piperazine class, characterized by a piperazine ring substituted with a bromophenyl group. Its molecular formula is C10H13BrN2, and it has a molecular weight of approximately 241.13 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various neurological disorders and its interactions with neurotransmitter systems.

Synthesis of 2-(4-Bromophenyl)piperazine

The synthesis of 2-(4-Bromophenyl)piperazine typically involves several key steps:

  • Starting Materials: The synthesis often begins with commercially available piperazine and 4-bromobenzaldehyde.

  • Reaction Conditions: The reaction may be carried out under acidic or basic conditions, often utilizing solvents like ethanol or methanol.

  • Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Biological Activity and Mechanism of Action

Research indicates that 2-(4-Bromophenyl)piperazine interacts with various neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways. This interaction suggests potential applications in treating conditions such as anxiety, depression, and other mood disorders.

Mechanism of Action

  • Binding Affinity: The bromophenyl group enhances binding affinity through halogen bonding, which may increase the compound's effectiveness as a therapeutic agent.

  • Neurotransmitter Modulation: The piperazine ring allows for effective binding to neurotransmitter receptors, modulating their activity and potentially influencing mood and behavior.

Research Findings and Applications

Recent studies have explored the pharmacological potential of 2-(4-Bromophenyl)piperazine in various contexts:

  • Psychoactive Substances: It has been identified as a component in certain psychoactive substances, indicating its relevance in drug abuse contexts .

  • Antiviral Activity: Some research has suggested that piperazine derivatives may exhibit inhibitory effects against viral proteases, including those associated with SARS-CoV-2 .

  • Drug Development: Due to its structural characteristics, it serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders.

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